molecular formula C23H19N3O B3733496 2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide

2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3733496
M. Wt: 353.4 g/mol
InChI Key: NQZZSFDRLJXXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPQC and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPQC is not fully understood. However, studies have shown that MPQC can bind to the DNA of cancer cells, which leads to the activation of the caspase pathway. This results in the induction of apoptosis in cancer cells. Additionally, MPQC has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
MPQC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that MPQC can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of NF-κB. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPQC in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
One of the main limitations of using MPQC in lab experiments is its potential toxicity. Studies have shown that MPQC can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of MPQC is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the study of MPQC. One potential direction is the development of new cancer treatments based on the mechanism of action of MPQC. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPQC. This could lead to the development of new treatments for inflammatory diseases such as arthritis.
Conclusion:
In conclusion, MPQC is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of MPQC involves a multi-step process that requires several chemical reactions. MPQC has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of NF-κB activity. While MPQC has potential as a candidate for the development of new cancer treatments and treatments for inflammatory diseases, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

MPQC has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPQC is its ability to inhibit the growth of cancer cells. Studies have shown that MPQC can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(2-methylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-8-3-4-10-17(15)21-14-19(18-11-5-6-12-20(18)25-21)23(27)26-22-16(2)9-7-13-24-22/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZSFDRLJXXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide
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2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide
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